![molecular formula C20H19N3O4S B2475252 1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone CAS No. 636568-06-4](/img/structure/B2475252.png)
1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone
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Description
1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A variety of heteroarylthioquinoline derivatives have been synthesized, including structures similar to the compound . These compounds exhibit significant antimicrobial activities, particularly against Mycobacterium tuberculosis, showcasing their potential in tuberculosis treatment. The in vitro studies demonstrate no toxic effects against mouse fibroblast cell lines, indicating their safety for further exploration in medicinal chemistry (Selvam et al., 2011).
Structural and Theoretical Analysis
The molecular structures of substituted pyrazole derivatives have been extensively studied. The nonplanar configurations and the dihedral angles formed by the lateral phenyl rings with the central pyrazole ring vary, contributing to the unique chemical properties of these compounds. Detailed analysis of weak intermolecular interactions and unusual trifurcated contacts in these structures provides insight into their chemical behavior and potential applications in various fields (Carlos Bustos et al., 2015).
Wound-Healing Potential
Certain ethanone derivatives, structurally related to the compound , have been evaluated for their in vivo wound-healing activities. These studies indicate significant wound healing, epithelialization, and an increase in tensile strength of the incision wound, suggesting the potential of these compounds in developing new treatments for wound healing (K. Vinaya et al., 2009).
properties
IUPAC Name |
1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-8-10-16(11-9-13)27-12-19(24)22-15(3)20(14(2)21-22)28-18-7-5-4-6-17(18)23(25)26/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIIOJHVCICVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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